(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid

peptidomimetics secondary structure design X-ray crystallography

(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid, also referred to as (1R,3R)-1-amino-3-methylcyclohexanecarboxylic acid or (1R,3R)-Ac6c3M, is a chiral, cyclic α,α-disubstituted α-amino acid bearing a six-membered cyclohexane ring. It functions as a side-chain-restricted leucine analog and belongs to the class of conformationally constrained amino acids widely employed in peptidomimetic design and medicinal chemistry.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B12277763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(CCCC(C1)N)C(=O)O
InChIInChI=1S/C8H15NO2/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m1/s1
InChIKeyJXSURMXGGDJHFG-HTRCEHHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid (Ac6c3M): Procurement-Grade Overview of a Stereodefined, Conformationally Constrained α,α-Disubstituted Amino Acid


(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid, also referred to as (1R,3R)-1-amino-3-methylcyclohexanecarboxylic acid or (1R,3R)-Ac6c3M, is a chiral, cyclic α,α-disubstituted α-amino acid bearing a six-membered cyclohexane ring [1]. It functions as a side-chain-restricted leucine analog and belongs to the class of conformationally constrained amino acids widely employed in peptidomimetic design and medicinal chemistry [1]. The molecule possesses two stereogenic centers (C1 and C3), and its stereochemical identity—specifically the (1R,3R) configuration—imparts distinct conformational preferences that are not replicated by its diastereomers, enantiomers, or achiral analogs [1][2].

Why (1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid Cannot Be Substituted with Generic Cyclohexane Amino Acids: The Conformational Control Imperative


Generic or stereochemically undefined 1-amino-3-methylcyclohexanecarboxylic acid lacks the discrete conformational bias that defines the (1R,3R) isomer. In this class of α,α-disubstituted amino acids, the orientation of the amino (NH) substituent relative to the cyclohexane chair—axial versus equatorial—directly determines whether the resulting peptide backbone adopts a 310-helix or an α-helix [1]. The (1R,3R) configuration enforces an axial NH orientation through the equatorial placement of the 3-methyl group, producing backbone torsion angles (ϕ ≈ 59°, ψ ≈ 31°) that are characteristic of a 310-helix [1]. Its diastereomer (1S,3R)-Ac6c3M places both the NH and 3-methyl groups equatorial, yielding α-helical torsion angles (ϕ ≈ 56°, ψ ≈ 47°) [1]. The achiral parent compound Ac6c, lacking the 3-methyl substituent, populates both axial and equatorial NH orientations and consequently does not provide predictable secondary-structure control [2]. A racemic or mis-specified stereoisomer therefore introduces uncontrolled conformational heterogeneity that can abolish the intended peptidomimetic fold and confound structure–activity relationship (SAR) interpretation [1][2].

(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid: Quantitative Differentiation Evidence Against Closest Comparators


Backbone Torsion Angles Differentiate (1R,3R)-Ac6c3M as a 310-Helix Inducer Versus the (1S,3R)-Diastereomer as an α-Helix Inducer

X-ray crystallographic analysis of homo-chiral hexapeptides Cbz-(Ac6c3M)6-OMe revealed that the (1R,3R)-Ac6c3M hexapeptide adopts backbone torsion angles (absolute average ϕ = 59.0°, ψ = 31.1°) closely matching the ideal 310-helix (ϕ = 60°, ψ = 30°), whereas the (1S,3R)-Ac6c3M hexapeptide displays absolute average torsion angles (ϕ = 55.9°, ψ = 47.1°) characteristic of a standard α-helix (ϕ = 57°, ψ = 47°) [1]. This 16° difference in the ψ angle between diastereomers produces fundamentally different helix types (310 vs. α) with distinct hydrogen-bonding patterns (i → i+3 vs. i → i+4) and pitch [1].

peptidomimetics secondary structure design X-ray crystallography

Cyclohexane Ring Conformation: (1R,3R)-Ac6c3M Locks the NH Substituent in the Axial Orientation, Unlike Parent Ac6c

In the crystal state, all (1R,3R)-Ac6c3M residues adopt a cyclohexane chair conformation with the 3-methyl substituent equatorial and the amino (NH) group axial [1]. In contrast, the achiral parent compound 1-aminocyclohexane-1-carboxylic acid (Ac6c), which lacks the 3-methyl directing group, populates both axial and equatorial NH orientations, with the axial NH/equatorial CO orientation being only ~1.6 kcal/mol more stable than the opposite orientation [2]. The 3-methyl substituent in (1R,3R)-Ac6c3M eliminates this conformational ambiguity, providing a single, structurally defined cyclohexane chair geometry [1].

conformational analysis cyclohexane stereochemistry peptide design

Circular Dichroism Signature: (1R,3R)-Ac6c3M Nonapeptide Displays Reduced Right-Handed α-Helical Character Relative to (1S,3R)-Ac6c3M in TFE Solution

Circular dichroism (CD) spectra of Boc-(l-Leu-l-Leu-Ac6c3M)3-OMe nonapeptides in 2,2,2-trifluoroethanol (TFE) solution revealed that the (1S,3R)-Ac6c3M nonapeptide 5b exhibits enhanced right-handed (P) α-helical character compared with the (1R,3R)-Ac6c3M nonapeptide 5a [1]. The (1R,3R)-Ac6c3M-containing nonapeptide showed a CD profile more consistent with 310-helical or mixed 310-/α-helical populations, correlating with the crystallographic torsion-angle data [1]. This solvent-dependent differential is not observable with racemic or achiral Ac6c preparations, where overlapping conformer populations produce averaged CD signals that obscure helix-type assignment [1].

circular dichroism peptide secondary structure solvent-dependent conformation

FTIR Absorption and NOESY NMR Confirm Persistent Helical Conformation of (1R,3R)-Ac6c3M Heteropeptides in Chloroform Solution

FTIR absorption and NOESY NMR analyses of Boc-{l-Leu-l-Leu-[(1R,3R)-Ac6c3M]}n-OMe peptides (n = 2, 3) in CDCl3 solution confirmed that the (1R,3R)-Ac6c3M-containing hexa- and nonapeptides adopt stable helical structures in solution [1]. The N–H stretching region in FTIR and inter-residue NOE cross-peak patterns are consistent with intramolecular hydrogen-bonded conformations characteristic of folded helical peptides [1]. In contrast, the parent Ac6c homopeptides of comparable length exhibit conformational flexibility and can populate both 310- and α-helical states depending on peptide length and environment [2], demonstrating that the 3-methyl substituent in (1R,3R)-Ac6c3M provides conformational restriction beyond what the unsubstituted cyclohexane ring can achieve.

FTIR spectroscopy NOESY NMR solution-phase conformation

Procurement-Relevant Application Scenarios for (1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Design of Conformationally Locked 310-Helical Peptidomimetics for Protein–Protein Interaction (PPI) Inhibition

When a medicinal chemistry program requires a peptidomimetic scaffold that reliably adopts a 310-helical conformation—characterized by i → i+3 hydrogen bonding and a tighter helical pitch than an α-helix—(1R,3R)-Ac6c3M is the preferred building block. X-ray data confirm that its homo-chiral hexapeptide exhibits backbone torsion angles (ϕ = 59.0°, ψ = 31.1°) matching the ideal 310-helix, whereas the (1S,3R)-diastereomer produces an α-helix (ϕ = 55.9°, ψ = 47.1°) [1]. The 310-helix scaffold is particularly valuable for mimicking β-turn motifs and for PPI interfaces where the spatial register of side chains must match a specific helical geometry distinct from the α-helix. Procurement of the (1R,3R) isomer is mandatory; substitution with the (1S,3R) isomer would yield an α-helical scaffold and misalign pharmacophoric residues, potentially abolishing target binding [1].

Structure–Activity Relationship (SAR) Studies Requiring Defined Cyclohexane Ring Geometry to Prevent Conformational Averaging

In SAR campaigns where the orientation of the amino group relative to the peptide backbone directly influences biological activity, (1R,3R)-Ac6c3M provides a single, crystallographically validated conformation with the NH group locked in the axial orientation and the 3-methyl group equatorial [1]. The achiral parent compound Ac6c, by contrast, exists as a conformational equilibrium between axial and equatorial NH orientations (biased by only ~1.6 kcal/mol), leading to averaged spectroscopic signals and ambiguous SAR interpretation [2]. (1R,3R)-Ac6c3M eliminates this ambiguity, enabling unambiguous correlation of biological activity with a single defined molecular geometry [1][2].

Synthesis of Side-Chain-Restricted Leucine Analogs for Exploring Helix Stability in Hydrophobic Environments

(1R,3R)-Ac6c3M functions as a side-chain-restricted leucine analog, with the 3-methyl group mimicking the isobutyl side chain of leucine in a conformationally locked arrangement [1]. In hydrophobic peptide environments, the stability of the 310-helix versus the α-helix can be critically influenced by the steric and stereoelectronic properties of the constrained residue. The crystallographic and CD data demonstrate that (1R,3R)-Ac6c3M promotes 310-helical folding in both homo-chiral and l-Leu-based heteropeptide contexts, whereas the (1S,3R)-diastereomer promotes α-helical folding [1][3]. Researchers investigating helix-type stability in membrane-mimetic solvents or hydrophobic protein cores should therefore select (1R,3R)-Ac6c3M when the 310-helix is the target topology and (1S,3R)-Ac6c3M when an α-helix is desired [1][3].

Biocatalytic Synthesis Routes Requiring Optically Pure (1R,3R)-Configured Chiral Amine Intermediates

For process chemistry groups developing biocatalytic routes to chiral amines, (1R,3R)-1-amino-3-methylcyclohexane—the decarboxylated derivative of (1R,3R)-Ac6c3M—has been synthesized via an enzyme cascade combining an enoate reductase (ERED YqjM Cys26Asp/Ile69Thr) and an amine transaminase (ATA-VibFlu Leu56Ile), achieving high optical purity (97% diastereomeric excess) [4]. This establishes a precedent for accessing the (1R,3R) stereochemistry through sustainable enzymatic methods, in contrast to the (S)-selective bias of wild-type EREDs and the modest enantioselectivity of wild-type ATAs [4]. Procurement of the carboxylic acid form (1R,3R)-Ac6c3M provides a versatile intermediate that can be further derivatized or decarboxylated with retention of the defined (1R,3R) configuration [4].

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